An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid derivative built upon a pyrazole core. The pyrazole motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, aimed at supporting research and development endeavors in the pharmaceutical and chemical sciences.
Chemical and Physical Properties
A summary of the key identifying and physical properties of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is presented below. While some experimental data is available from chemical suppliers, other key parameters such as melting point, pKa, and logP have not been explicitly documented in readily available literature and would require experimental determination for precise values.
| Property | Value | Source |
| IUPAC Name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | N/A |
| CAS Number | 796845-56-2 | N/A |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| Physical Form | Solid | N/A |
| Boiling Point | 315 °C at 760 mmHg | N/A |
| Density | 1.22 g/cm³ | N/A |
| Refractive Index | 1.561 | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid are not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for analogous pyrazole propanoic acids, a plausible and efficient synthetic pathway can be proposed. This involves a two-step process: the synthesis of the acrylic acid precursor followed by its reduction.
Proposed Synthetic Pathway
A logical synthetic route to 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is outlined below. This pathway involves the initial formation of an acrylic acid intermediate, which is subsequently reduced to the desired propanoic acid.
Caption: Proposed two-step synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid.
Step 1: Synthesis of β-(1-methyl-1H-pyrazol-4-yl)acrylic acid (Precursor)
The precursor, β-(1-methyl-1H-pyrazol-4-yl)acrylic acid, can be synthesized via a Knoevenagel condensation between 1-methyl-1H-pyrazole-4-carbaldehyde and malonic acid.
Methodology:
-
Reactant Mixture: In a suitable reaction vessel, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and a molar excess of malonic acid in a basic solvent such as pyridine, which also acts as a catalyst. A small amount of a more potent base like piperidine can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the acrylic acid product. The precipitate is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
The reduction of the double bond in the acrylic acid precursor yields the target propanoic acid. Two common and effective methods for this transformation are catalytic hydrogenation and diimide reduction.[1][2][3]
Method 1: Catalytic Hydrogenation
-
Reaction Setup: Dissolve the β-(1-methyl-1H-pyrazol-4-yl)acrylic acid in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude propanoic acid.
-
Purification: The product can be purified by recrystallization.
Method 2: Diimide Reduction
Diimide (N₂H₂) is a mild reducing agent generated in situ, often from hydrazine hydrate.[1][2][3]
-
Reactant Mixture: Dissolve the β-(1-methyl-1H-pyrazol-4-yl)acrylic acid in a suitable solvent, such as ethanol or methanol.
-
Diimide Generation: Add an excess of hydrazine hydrate to the solution. The diimide is generated by the oxidation of hydrazine, which can be initiated by the addition of a small amount of an oxidizing agent like hydrogen peroxide or by bubbling air through the solution in the presence of a copper(II) salt catalyst.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and acidified to precipitate the product. The solid is collected by filtration, washed, and dried.
-
Purification: Recrystallization from an appropriate solvent can be used for purification.
Biological Activity
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anti-inflammatory: Many pyrazole-containing compounds have shown potent anti-inflammatory effects.[4]
-
Antimicrobial: The pyrazole nucleus is a key component in various antibacterial and antifungal agents.[4][5][6]
-
Anticancer: A number of pyrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.
-
Analgesic and Antipyretic: Some pyrazole derivatives have demonstrated pain-relieving and fever-reducing properties.[4]
Given the presence of the 1-methyl-pyrazole moiety, it is plausible that 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid could exhibit some of these biological activities. Further screening and biological evaluation are necessary to determine its specific pharmacological profile.
Signaling Pathways and Logical Relationships
As no specific biological targets or signaling pathway modulations have been identified for 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, a generalized workflow for its initial biological characterization is presented. This workflow outlines a logical progression from initial screening to more detailed mechanistic studies, which is a common approach in drug discovery.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid represents an interesting, yet underexplored, chemical entity. While some of its fundamental chemical properties have been reported by commercial suppliers, a significant amount of experimental data, particularly regarding its physicochemical properties and biological activity, is currently lacking. The proposed synthetic routes, based on established chemical transformations of similar pyrazole derivatives, provide a solid foundation for its preparation and further investigation. Given the well-documented and diverse biological activities of the pyrazole scaffold, this compound warrants further exploration by researchers in medicinal chemistry and drug discovery to unlock its full therapeutic potential.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
